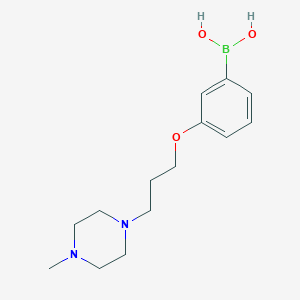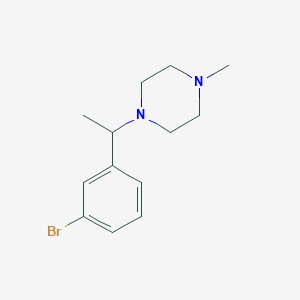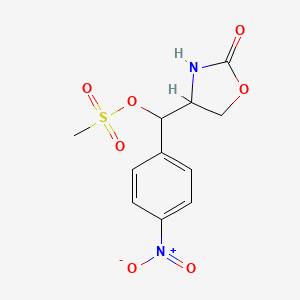![molecular formula C18H22N4 B1473084 2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2097970-43-7](/img/structure/B1473084.png)
2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Übersicht
Beschreibung
The compound “2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole” is a complex organic molecule that contains a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and indole. It is less basic than pyridine, and less nucleophilic than furan. Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Molecular Structure Analysis
The molecular formula of this compound is C18H22N4, and its molecular weight is 294.4 g/mol. The molecule contains a pyrrole ring, which is a five-membered aromatic heterocycle. It also contains a benzyl group (a benzene ring attached to a CH2 group) and a methylpyridazinyl group (a pyridazine ring with a methyl group attached), both of which are attached to the pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other pyrrole-containing compounds. The pyrrole ring is aromatic and therefore relatively stable, but it can undergo electrophilic substitution reactions. The benzyl and methylpyridazinyl groups could also potentially participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. As a complex organic molecule, it would be expected to have a relatively high molecular weight and could potentially have interesting optical or electronic properties .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Pyridazine derivatives have been studied for their potential as anticancer agents. The structural properties of these compounds allow them to inhibit certain enzymes that are crucial for cancer cell growth .
Analgesic Properties
Some pyridazine derivatives have shown good analgesic properties with low toxicity, making them candidates for pain management research .
Antifungal Activity
Derivatives of pyridazin-3(2H)-ones, which are structurally related to the compound , have been synthesized and shown to exhibit excellent antifungal activity .
Antioxidant Properties
Pyridazine derivatives have also been screened for their antioxidant activities, which is important in the prevention of oxidative stress-related diseases .
Enzyme Inhibition
Certain pyridazine derivatives are selective inhibitors of enzymes such as cGMP phosphodiesterase (PDE) and aldose reductase, which have applications in preventing complications from diabetes such as retinopathy, neuropathy, and cataract formation .
Optoelectronic Devices and Sensors
These compounds have potential applications in materials science, particularly in the development of optoelectronic devices and sensors due to their luminescent properties .
Cardiovascular Drugs
Initially explored for cardiovascular drugs, pyridazinone derivatives have been found to possess a wide range of biological activities, including antihypertensive effects .
Agrochemicals
The pyridazinone nucleus has also been used in the development of agrochemicals due to its diverse pharmacodynamic profile .
Zukünftige Richtungen
The study of pyrrole-containing compounds is a rich field with many potential applications in medicinal chemistry and other areas. Future research could involve synthesizing this compound and studying its properties, or designing analogs with different substituents to explore their effects on its biological activity .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various targets, such as alpha7 nachr in rat brain .
Mode of Action
It is known that similar compounds can inhibit the growth of cancer cells due to the alkylation of dna molecules .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial activity .
Result of Action
Similar compounds have been shown to exhibit cytotoxic properties, inhibiting the growth of cancer cells .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
2-benzyl-5-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-14-7-8-18(20-19-14)22-12-16-10-21(11-17(16)13-22)9-15-5-3-2-4-6-15/h2-8,16-17H,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHAOKIFMKUUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473006.png)


![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid](/img/structure/B1473012.png)

![N-methyl-1-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1473014.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1473016.png)
![(1-cyclopropyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473017.png)
![3-Methyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1473019.png)


